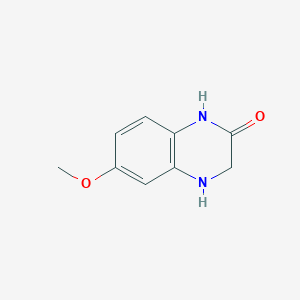

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one (MDQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDQ belongs to the quinoxaline family of compounds and has been shown to possess a range of biological activities that make it a promising candidate for various research applications.

Scientific Research Applications

Antitumor and Tubulin-Binding Properties

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one and its analogues have been identified as promising anticancer leads. Studies demonstrate their effectiveness in inhibiting tumor growth, inducing apoptosis, and disrupting tumor vasculature. These compounds act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017). Additionally, the modification of 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads has led to the discovery of novel tubulin-polymerization inhibitors targeting the colchicine site, showcasing the potential of these compounds in cancer therapy (Wang et al., 2014).

Enzyme Substrate Applications

3,4-Dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds, including derivatives of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, exhibit promising properties for use as fluorogenic substrates in enzymatic reactions (Li & Townshend, 1997).

Quantum Entanglement and Cancer Diagnosis

In a unique application, a moving nano molecule, including a derivative of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, has been utilized in an analytical model to analyze interaction with a two-mode field for human cancer cells, tissues, and tumors diagnosis. This study focuses on the quantum entanglement dynamics induced by non-linear interaction, offering a novel approach to cancer diagnosis (Alireza, Jennifer, & Caissutti Angela, 2019).

Other Applications

- Synthesis of Benzodiazepines and Benzimidazoles: Reactions involving derivatives of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one have been explored in the synthesis of benzodiazepines and benzimidazoles, highlighting its versatility in organic synthesis (Mamedov et al., 2014).

- Antitubercular Agents: Derivatives of this compound have shown potential as anti-tubercular agents, exhibiting significant minimum inhibitory concentration against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBMYCNIBSZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)

![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)

![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)

![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B2672229.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)